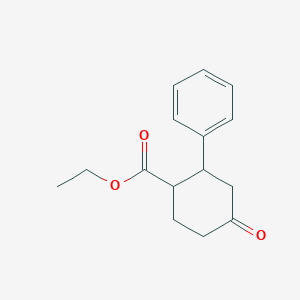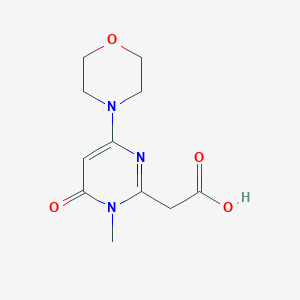
2-(1-Methyl-4-morpholin-4-yl-6-oxopyrimidin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-4-morpholin-4-yl-6-oxopyrimidin-2-yl)acetic acid is a complex organic compound that features a morpholine ring, a pyrimidine ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-4-morpholin-4-yl-6-oxopyrimidin-2-yl)acetic acid typically involves multi-step organic reactions. One common method involves the condensation of 1-methyl-4-morpholin-4-yl-6-oxopyrimidine with bromoacetic acid under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-4-morpholin-4-yl-6-oxopyrimidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1-Methyl-4-morpholin-4-yl-6-oxopyrimidin-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-4-morpholin-4-yl-6-oxopyrimidin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-4-morpholin-4-yl-6-oxopyrimidin-2-yl)propionic acid
- 2-(1-Methyl-4-morpholin-4-yl-6-oxopyrimidin-2-yl)butyric acid
- 2-(1-Methyl-4-morpholin-4-yl-6-oxopyrimidin-2-yl)valeric acid
Uniqueness
2-(1-Methyl-4-morpholin-4-yl-6-oxopyrimidin-2-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine and pyrimidine rings provide a versatile scaffold for further modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C11H15N3O4 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-(1-methyl-4-morpholin-4-yl-6-oxopyrimidin-2-yl)acetic acid |
InChI |
InChI=1S/C11H15N3O4/c1-13-8(7-11(16)17)12-9(6-10(13)15)14-2-4-18-5-3-14/h6H,2-5,7H2,1H3,(H,16,17) |
InChI Key |
XSTSFGCCNIIEOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N=C1CC(=O)O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


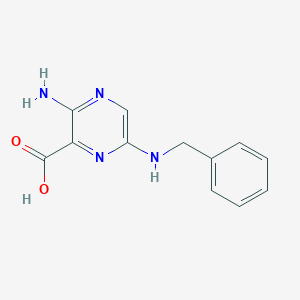
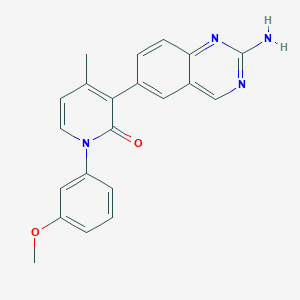
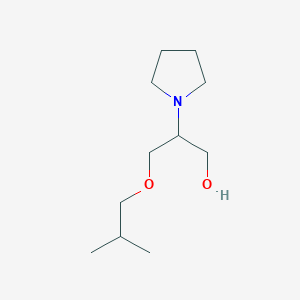
![8-(Methoxymethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13876210.png)
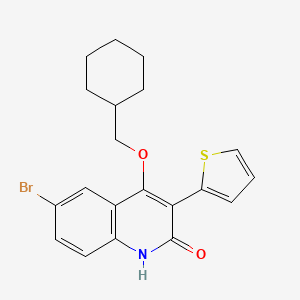
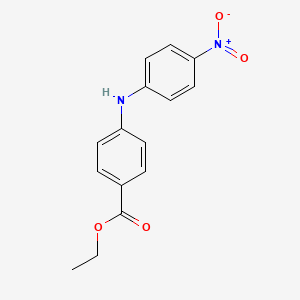

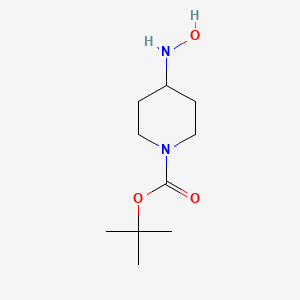
![N-[(3-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13876239.png)
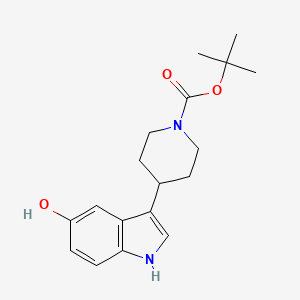
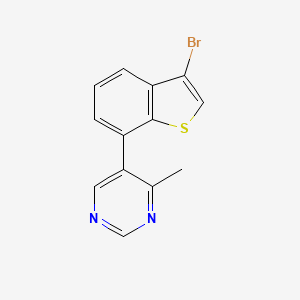
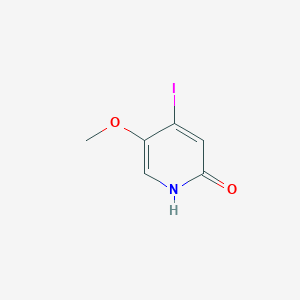
![3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid](/img/structure/B13876262.png)
